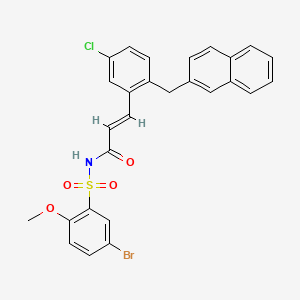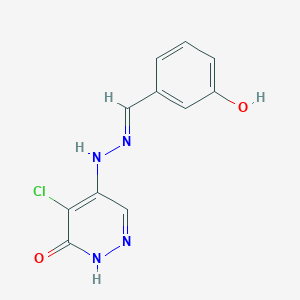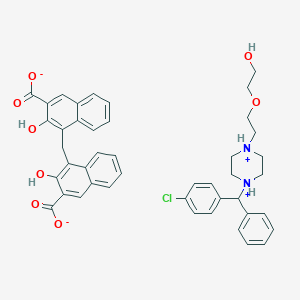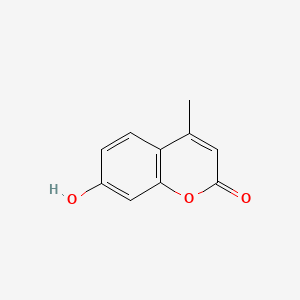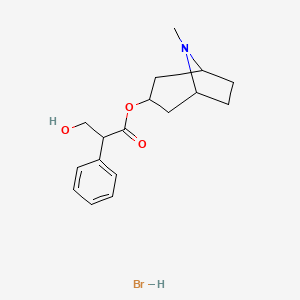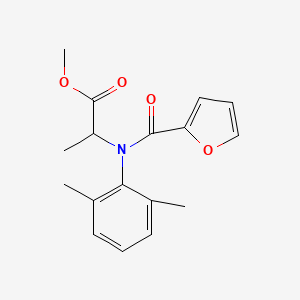
Furalaxyl
Overview
Description
Furalaxyl is a systemic fungicide with protective and curative properties. It is effective against damping-off and root rot diseases caused by Pythium and Phytophthora fungi, which inhabit the soil and infect many ornamental flowers, shrubs, and trees . This compound is a racemate comprising equal amounts of ®- and (S)-furalaxyl .
Mechanism of Action
Target of Action
Furalaxyl, a systemic fungicide, primarily targets fungi of the order Peronosporales . These fungi are responsible for various plant diseases, particularly in ornamental plants .
Mode of Action
This compound operates by disrupting the synthesis of ribosomal RNA (rRNA) in the target pathogens . This disruption occurs at the polymerase complex I , which is crucial for the production of proteins in fungi. By inhibiting rRNA biosynthesis, this compound prevents the fungi from producing essential proteins, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of rRNA. As rRNA is a key component of the ribosome, which is the cellular machinery for protein synthesis, its disruption leads to a halt in protein production. This, in turn, affects various downstream processes that rely on these proteins, leading to the death of the fungal cells .
Pharmacokinetics
It is known to be slightly mobile in the environment and has the potential for particle-bound transport . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective control of diseases caused by phycomycetes, especially in ornamental plants . By inhibiting rRNA synthesis, this compound prevents the growth and proliferation of these fungi, thereby protecting the plants from disease.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable in neutral and weakly acidic environments but unstable in alkaline conditions . Furthermore, its mobility and potential for particle-bound transport suggest that soil characteristics may also play a role in its action . .
Biochemical Analysis
Biochemical Properties
Furalaxyl interacts with various biomolecules in its role as a fungicide. It disrupts fungal nucleic acid synthesis, specifically targeting RNA polymerase . This interaction inhibits the growth and reproduction of fungi, thereby preventing the spread of fungal diseases.
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. By disrupting nucleic acid synthesis, this compound interferes with essential cellular processes such as gene expression and cellular metabolism . This interference hampers the normal functioning of the cell, leading to the death of the fungal cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RNA polymerase, an enzyme crucial for the synthesis of RNA from a DNA template . By binding to this enzyme, this compound inhibits its activity, thereby preventing the synthesis of RNA. This inhibition disrupts the normal functioning of the cell, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and long-term effects on cellular function. The compound is relatively stable in neutral or weakly acidic media but is less stable in alkaline media . Over time, this compound is metabolized and eliminated via urine and faeces .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to its role as a fungicide. After oral administration, this compound is rapidly metabolized and eliminated via urine and faeces . The metabolic pathways are independent of sex or dose level administered .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed through the roots, stalk, and leaves of plants, with translocation
Preparation Methods
Furalaxyl can be synthesized through various chemical routes. One common method involves the reaction of methyl 2-furoate with 2,6-dimethylaniline in the presence of a base, followed by esterification with methanol . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Furalaxyl undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Furalaxyl has several scientific research applications:
Chemistry: It is used as a model compound in studies of fungicide activity and environmental fate.
Biology: this compound is studied for its effects on various fungal pathogens and its potential use in controlling fungal diseases in plants.
Medicine: Research is ongoing to explore its potential antifungal properties for medical applications.
Industry: This compound is used in agriculture to protect crops from fungal infections, contributing to higher yields and better crop quality
Comparison with Similar Compounds
Furalaxyl is part of the phenylamide class of fungicides, which also includes compounds like metalaxyl, metalaxyl-M (mefenoxam), and oxadixyl . Compared to these similar compounds, this compound has unique properties such as its specific mode of action and its effectiveness against certain fungal pathogens . Other similar compounds include benalaxyl, benalaxyl-M (kiralaxyl), and ofurace .
Properties
IUPAC Name |
methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXPHRYOLIQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047543 | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57646-30-7 | |
| Record name | Furalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57646-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furalaxyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057646307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furalaxyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURALAXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OY703A81O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does furalaxyl exert its fungicidal effect?
A1: this compound, along with similar fungicides like metalaxyl and ofurace, demonstrate potent activity against oomycete species such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. [] These fungicides primarily act by disrupting the biosynthesis of RNA within the target fungi. This interference with RNA production ultimately leads to the inhibition of mitosis, hindering the growth and proliferation of the fungi. []
Q2: Is there a difference in the activity of this compound enantiomers?
A2: Yes, research suggests that the (-)-R-enantiomer of this compound is the more active form, responsible for the desired fungicidal activity by interfering with nucleic acid synthesis in harmful fungi. []
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H19NO4, and its molecular weight is 297.34 g/mol. []
Q4: What spectroscopic techniques are used to characterize this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the detection and quantification of this compound residues in various matrices like soil, plant tissue, and nutrient solutions. [] Chiral chromatography methods, particularly HPLC with chiral stationary phases, are crucial for separating and quantifying the individual enantiomers of this compound. [, ]
Q5: How does the stability of this compound vary under different conditions?
A6: The stability of this compound is influenced by factors like pH, temperature, and the presence of metal ions. For instance, this compound degrades faster in acidic conditions and its hydrolysis can be inhibited by metal ions like Cu(II) and Zn(II) and to a lesser extent by metal (hydr)oxide surfaces like Al2O3 and FeOOH. []
Q6: Are there specific formulation strategies to improve this compound's efficacy?
A7: While specific formulation details aren't outlined in the provided research, it is commonly formulated as a wettable powder (WP) for application as a soil drench. [, , ]
Q7: What is known about the environmental behavior of this compound enantiomers?
A8: Studies have revealed enantioselective degradation of this compound in agricultural soils, with the R-enantiomer generally degrading faster than the S-enantiomer. [] This difference in degradation rates suggests the need to consider enantiomeric differences in pesticide risk assessments. []
Q8: Does this compound bioaccumulate in organisms?
A9: Research on earthworms (Eisenia foetida) indicates that this compound bioaccumulation is enantioselective, with a preferential accumulation of the S-enantiomer in earthworm tissue. [] Further research is needed to fully understand the bioaccumulation potential across different species.
Q9: What are the toxicological effects of this compound enantiomers on non-target organisms?
A10: Studies on the green algae Scenedesmus obliquus showed that the (S)-furalaxyl, considered the inactive enantiomer, exhibited higher toxicity compared to the active (R)-enantiomer. [] This highlights the importance of considering enantioselectivity in pesticide risk assessments.
Q10: Is there evidence of resistance development to this compound in plant pathogens?
A11: Yes, resistance to this compound has been observed in Pythium species. [, ] Cross-resistance to other phenylamide fungicides, including metalaxyl, benalaxyl, ofurace, and oxadixyl, has also been reported. []
Q11: What is the mechanism behind this compound resistance?
A11: While the specific mechanisms of this compound resistance are not fully elucidated in the provided research, it is likely that mutations in target sites or enhanced detoxification mechanisms within the resistant fungi play a role.
Q12: How are this compound residues measured in different matrices?
A13: Gas chromatography, often coupled with a nitrogen-selective detector, is a common technique used for analyzing this compound residues in samples like soil, peat compost, plant material, and nutrient solutions. []
Q13: Are there alternative fungicides or control strategies for the pathogens targeted by this compound?
A15: Yes, several alternative fungicides are available, including those from different chemical classes like phosphonates (e.g., fosetyl-Al), carbamates (e.g., propamocarb), and strobilurins. [, , ] Integrated pest management strategies, combining chemical and non-chemical approaches, are crucial to prevent resistance development and minimize environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


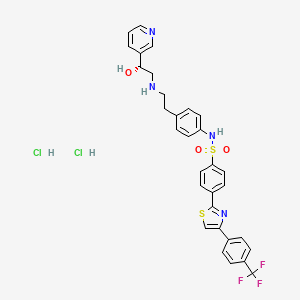


![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
